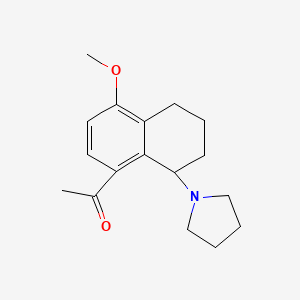
Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route might include:
Acetylation: Introduction of an acetyl group to the naphthalene ring.
Methoxylation: Addition of a methoxy group.
Pyrrolidinylation: Attachment of a pyrrolidine ring.
Hydrogenation: Reduction of the naphthalene ring to form the tetrahydro derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors and precise control of reaction conditions, including temperature, pressure, and catalysts. The methods used must ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can further modify the structure, potentially affecting the tetrahydro ring.
Substitution: Various substitution reactions can occur, replacing functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce fully saturated naphthalene derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Pharmacology: Potential use in drug development due to its complex structure and biological activity.
Biochemistry: Studied for its interactions with biological molecules and pathways.
Medicine
Therapeutics: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Manufacturing: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, known for its simple aromatic structure.
1-Methylnaphthalene: A methylated derivative with different chemical properties.
2-Acetylnaphthalene: Another acetylated naphthalene with distinct reactivity.
Uniqueness
The unique combination of acetyl, methoxy, and pyrrolidinyl groups in this compound provides it with distinct chemical and biological properties, setting it apart from other naphthalene derivatives.
Properties
CAS No. |
63886-60-2 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(4-methoxy-8-pyrrolidin-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C17H23NO2/c1-12(19)13-8-9-16(20-2)14-6-5-7-15(17(13)14)18-10-3-4-11-18/h8-9,15H,3-7,10-11H2,1-2H3 |
InChI Key |
ZRHYOXCUPOMXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(CCCC2=C(C=C1)OC)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















